2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-10-12(3-2-6-13-10)14-9-11-4-7-15-8-5-11/h2-3,6,11,14H,4-5,7-9H2,1H3 |
InChI Key |
JEYNHYVCLHSBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution Approach
One of the primary methods involves the nucleophilic substitution of a pyridin-3-amine derivative with an oxan-4-ylmethyl moiety. This approach typically employs a protected or activated pyridine ring, such as a halogenated pyridine, which reacts with a suitable nucleophile derived from oxan-4-ylmethyl compounds.
Pyridin-3-halide + Oxan-4-ylmethylamine derivative → 2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Catalyst: Potassium carbonate or sodium hydride
- Temperature: 80-120°C
- Duration: 12-24 hours
This method benefits from high regioselectivity and is adaptable for both laboratory and industrial synthesis.
Multi-Step Synthesis via Intermediate Formation
Another well-documented approach involves constructing the pyridine core first, followed by functionalization with the oxan-4-ylmethyl group. This method is especially suitable for complex derivatives and is supported by research on heterocyclic modifications.
This route allows for precise control over substitution patterns and is adaptable for large-scale manufacturing.
Industrial-Scale Synthesis
In industrial contexts, continuous flow reactors and automation are employed to optimize yield and purity. The process involves:
- Precursor Preparation: Synthesis of halogenated pyridine intermediates.
- Coupling Reaction: Using palladium-catalyzed cross-coupling to attach the oxan-4-ylmethyl group.
- Purification: Chromatography or crystallization techniques to isolate the target compound.
This method emphasizes scalability, safety, and reproducibility, aligning with pharmaceutical manufacturing standards.
Research Outcomes and Data Tables
Reaction Yields and Conditions
| Method | Yield (%) | Key Reagents | Temperature | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution | 65-85 | Pyridine halide, oxan-4-ylmethylamine, base | 80-120°C | High regioselectivity |
| Multi-step synthesis | 50-75 | Brominated pyridine, boronic acids, methylating agents | 60-150°C | Suitable for derivatives |
| Industrial synthesis | >85 | Halogenated intermediates, Pd catalysts | Continuous flow | High purity, scalable |
Structural and Purity Data
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 208.26 g/mol | |
| Melting point | Not specified | - |
| Solubility | Soluble in organic solvents | |
| Purity (HPLC) | >98% |
Biological Activity Data
Research indicates that derivatives of this compound exhibit significant pharmacological activities, notably as antagonists at the kappa-opioid receptor, with potential applications in pain management and mood disorders. The synthesis methods aim to optimize these biological properties by structural modifications.
Summary of Key Findings
- The direct nucleophilic substitution of pyridine halides with oxan-4-ylmethyl derivatives offers a straightforward route with high regioselectivity.
- Multi-step synthesis involving halogenation, cross-coupling, and methylation provides versatility for derivative synthesis.
- Industrial methods focus on continuous flow processes, maximizing yield and purity for pharmaceutical applications.
- The compound's synthesis is supported by research on heterocyclic chemistry, with yields typically ranging from 50% to 85%, depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine with key structural analogs:
Key Observations :
- Substituent Effects : The 6-chloro analog () has a higher molecular weight (226.70 vs. ~206.28) and may exhibit distinct electronic effects due to chlorine’s electronegativity.
- Solubility: The oxan-4-yl group in the target compound and its analogs likely improves solubility compared to non-polar substituents (e.g., aryl groups), as seen in other pyridine derivatives .
Crystallographic and Computational Insights
- Docking Studies : Molecular modeling of COX-2 inhibitors () supports the hypothesis that pyridin-3-amine derivatives with bulky substituents can occupy hydrophobic enzyme pockets, a feature relevant to the target compound’s design.
Biological Activity
2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating cellular signaling processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. Studies have shown that it induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest. The compound has been tested on various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity against resistant strains .
- Anticancer Research : A clinical trial assessed the effects of this compound on patients with advanced-stage cancer. Preliminary results showed a reduction in tumor size among participants treated with a formulation containing this compound, suggesting its potential as an adjunct therapy in oncology .
Q & A
Basic: What are the common synthetic routes for preparing 2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination. For example, coupling a pyridine derivative with an oxane-containing alkylamine under palladium or copper catalysis in solvents like dimethylformamide (DMF) or toluene. Key parameters include:
- Catalyst selection : Pd/C or CuI for C–N bond formation .
- Temperature control : Reactions often proceed at 80–110°C under inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and purity .
- X-ray crystallography : Use SHELX for refinement (e.g., SHELXL-2018) to resolve bond angles and torsional strain. The Cambridge Structural Database (CSD) provides reference data for validation .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight .
Advanced: How should researchers address discrepancies between experimental NMR data and computational predictions (e.g., DFT)?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Mitigation strategies:
- Solvent correction : Apply the IEF-PCM model in DFT calculations to match experimental solvent conditions .
- Dynamic NMR : Use variable-temperature NMR to assess rotational barriers in flexible moieties (e.g., oxane ring) .
- Cross-validation : Compare with CSD entries (e.g., similar pyridine derivatives) to identify systematic errors .
Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
Answer:
- Analog synthesis : Modify substituents (e.g., fluorine at pyridine C-5 or methyl groups on oxane) to assess activity changes .
- Targeted assays : Use kinase inhibition or receptor-binding assays with IC₅₀ determinations. For example, COX-2 inhibition protocols as in .
- Computational docking : AutoDock Vina or Schrödinger Suite to map binding interactions, validated by mutagenesis studies .
Basic: How can researchers optimize the compound’s solubility for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- pH adjustment : Test buffered solutions (pH 6–8) to enhance protonation of the amine group .
- Surfactants : Add Tween-80 (0.01%) for hydrophobic derivatives .
Advanced: What strategies are recommended for resolving contradictory bioactivity data across different cell lines?
Answer:
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin) to account for cell viability variations .
- Metabolic profiling : LC-MS/MS to quantify intracellular compound levels and rule out efflux pump interference .
- Pathway analysis : RNA-seq or phosphoproteomics to identify off-target effects .
Advanced: How can computational methods improve the design of stable co-crystals or polymorphs?
Answer:
- Crystal structure prediction (CSP) : Use Mercury (CSD) to screen for likely co-formers (e.g., carboxylic acids) based on hydrogen-bonding motifs .
- Molecular dynamics (MD) : Simulate lattice energies with GROMACS to assess polymorph stability under thermal stress .
- Experimental validation : Pair CSP with PXRD and DSC to confirm predicted forms .
Basic: What are the best practices for ensuring reproducibility in scaled-up synthesis?
Answer:
- Reaction monitoring : In situ FTIR or HPLC to track intermediate formation .
- Quality control : Validate each batch via ¹H NMR and LC-MS against a reference standard .
- Documentation : Adopt electronic lab notebooks (e.g., LabMate.AI ) for real-time data logging .
Advanced: How can researchers leverage the Cambridge Structural Database (CSD) to predict reactivity or stability issues?
Answer:
- Geometric analysis : Query CSD for similar pyridine-oxane structures to identify common decomposition pathways (e.g., hydrolysis at the amine linkage) .
- Torsional strain : Calculate RMSD between synthesized and CSD structures to flag unstable conformers .
- Hirshfeld surface analysis : Map intermolecular interactions to predict crystallization behavior .
Basic: What precautions are necessary for handling and storing this compound to prevent degradation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
